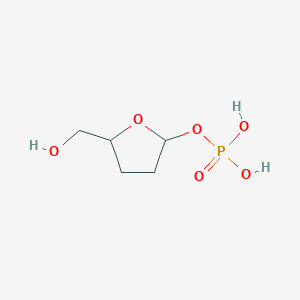
5-(Hydroxymethyl)oxolan-2-yl dihydrogen phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Hydroxymethyl)oxolan-2-yl dihydrogen phosphate is a chemical compound with the molecular formula C5H11O8P It is a sugar phosphate derivative and plays a significant role in various biochemical processes
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Hydroxymethyl)oxolan-2-yl dihydrogen phosphate typically involves the phosphorylation of a sugar alcohol. One common method is the reaction of 5-(Hydroxymethyl)oxolan-2-yl alcohol with phosphoric acid under controlled conditions. The reaction is usually carried out in an aqueous medium with a catalyst to facilitate the phosphorylation process.
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical synthesis using automated reactors. The process includes the precise control of temperature, pH, and reaction time to ensure high yield and purity. The final product is then purified using techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-(Hydroxymethyl)oxolan-2-yl dihydrogen phosphate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The compound can be reduced to form different sugar alcohol derivatives.
Substitution: The phosphate group can be substituted with other functional groups under specific conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Reagents like alkyl halides can be used for substitution reactions
Major Products Formed
The major products formed from these reactions include various sugar phosphates, sugar alcohols, and substituted sugar derivatives .
Scientific Research Applications
5-(Hydroxymethyl)oxolan-2-yl dihydrogen phosphate has numerous applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its role in metabolic pathways and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in metabolic disorders.
Industry: It is used in the production of pharmaceuticals and as a reagent in various chemical processes.
Mechanism of Action
The mechanism of action of 5-(Hydroxymethyl)oxolan-2-yl dihydrogen phosphate involves its interaction with specific enzymes and metabolic pathways. It acts as a substrate for various enzymes, facilitating biochemical reactions essential for cellular functions. The compound’s molecular targets include enzymes involved in phosphorylation and dephosphorylation processes .
Comparison with Similar Compounds
Similar Compounds
- 2’-Deoxy-5-(hydroxymethyl)uridine 5’-dihydrogen phosphate
- 2’-Deoxy-5-(hydroxymethyl)cytidine 5’-dihydrogen phosphate
Uniqueness
5-(Hydroxymethyl)oxolan-2-yl dihydrogen phosphate is unique due to its specific structure and functional groups, which allow it to participate in a wide range of biochemical reactions. Its role in metabolic pathways and potential therapeutic applications set it apart from other similar compounds .
Properties
CAS No. |
138233-51-9 |
|---|---|
Molecular Formula |
C5H11O6P |
Molecular Weight |
198.11 g/mol |
IUPAC Name |
[5-(hydroxymethyl)oxolan-2-yl] dihydrogen phosphate |
InChI |
InChI=1S/C5H11O6P/c6-3-4-1-2-5(10-4)11-12(7,8)9/h4-6H,1-3H2,(H2,7,8,9) |
InChI Key |
XYWDMVGRKLPPRF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1CO)OP(=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


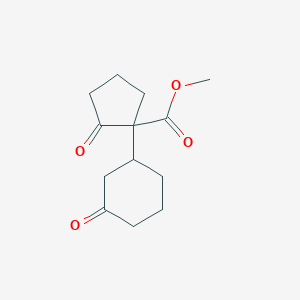
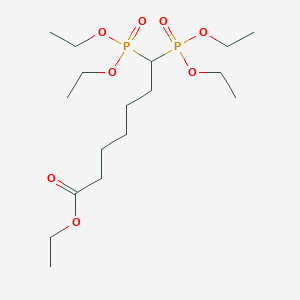
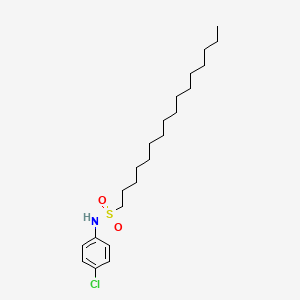
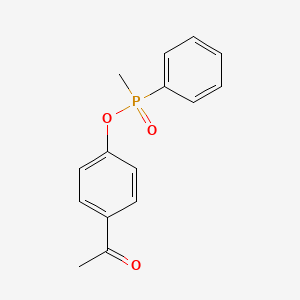
![2,4-Bis(trichloromethyl)-6-[4-(trifluoromethyl)phenyl]-1,3,5-triazine](/img/structure/B14288804.png)
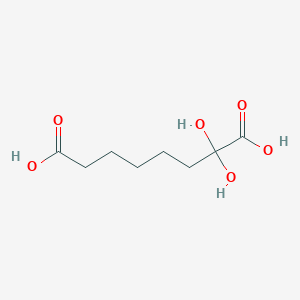
![7a-Hexylhexahydro-5H-pyrrolo[1,2-a]imidazol-5-one](/img/structure/B14288814.png)
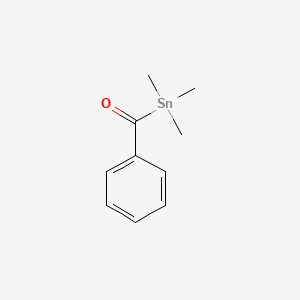
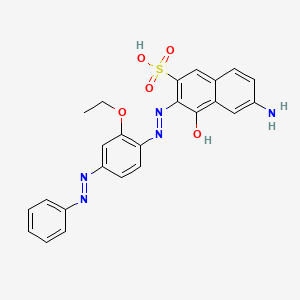
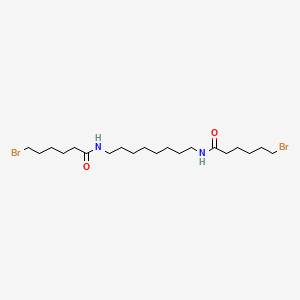
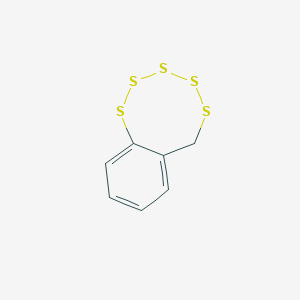

![Ethenamine, 2-[1-(4-chlorophenyl)-1H-tetrazol-5-yl]-N,N-dimethyl-](/img/structure/B14288843.png)
![2-Furancarboxaldehyde, 5-[2-nitro-4-(trifluoromethyl)phenyl]-](/img/structure/B14288850.png)
